3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H17ClO3. It is a benzaldehyde derivative characterized by the presence of chloro, ethoxy, and methylbenzyl groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-ethoxybenzaldehyde and 2-methylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylbenzyl alcohol attacks the carbonyl carbon of 3-chloro-5-ethoxybenzaldehyde, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (R-SH).
Major Products Formed
Oxidation: 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as oxidative stress response or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-ethoxybenzaldehyde: Lacks the 2-methylbenzyl group.
4-[(2-Methylbenzyl)oxy]benzaldehyde: Lacks the chloro and ethoxy groups.
3-Chloro-4-[(2-methylbenzyl)oxy]benzaldehyde: Lacks the ethoxy group.
Uniqueness
3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the combination of chloro, ethoxy, and methylbenzyl groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNNQMJFCCECGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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